molecular formula C9H10N2 B098757 ((4-Methylphenyl)amino)acetonitrile CAS No. 16728-84-0

((4-Methylphenyl)amino)acetonitrile

Cat. No.: B098757
CAS No.: 16728-84-0
M. Wt: 146.19 g/mol
InChI Key: YDENRXHJQSFQKP-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is commonly used in various fields of research, including medical, environmental, and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ((4-Methylphenyl)amino)acetonitrile typically involves the reaction of 4-methylphenylamine with acetonitrile under specific conditions. One common method is the FeCl2-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source and DTBP as the oxidant . This reaction is carried out under controlled conditions to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

((4-Methylphenyl)amino)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce primary amines .

Scientific Research Applications

((4-Methylphenyl)amino)acetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: This compound is similar in structure but lacks the 4-methylphenyl group.

    Acetonitrile: While not an exact analogue, acetonitrile is a simpler nitrile compound used as a solvent and reagent in organic synthesis.

Uniqueness

((4-Methylphenyl)amino)acetonitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(4-methylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDENRXHJQSFQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168268
Record name ((4-Methylphenyl)amino)acetonitrile
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-84-0
Record name 2-[(4-Methylphenyl)amino]acetonitrile
Source CAS Common Chemistry
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Record name ((4-Methylphenyl)amino)acetonitrile
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Record name NSC6859
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Record name ((4-Methylphenyl)amino)acetonitrile
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Record name [(4-methylphenyl)amino]acetonitrile
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Record name 2-(4-Tolylamino)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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